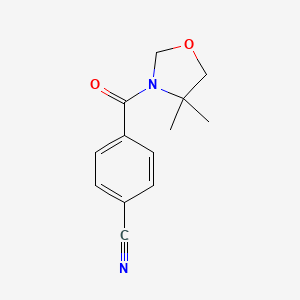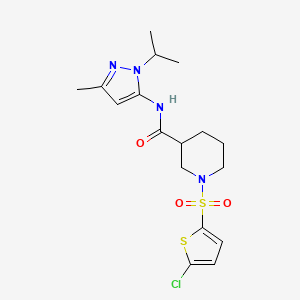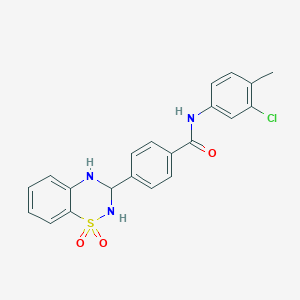![molecular formula C8H9N3O2S B2746235 2-ethoxy-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one CAS No. 75607-64-6](/img/structure/B2746235.png)
2-ethoxy-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that belongs to the class of thiadiazolo pyrimidines.
Wirkmechanismus
Mode of Action
It has been observed that the compound reacts easily with carbon disulfide and phenyl isothiocyanate in the presence of sodium hydride . This suggests that the compound may interact with its targets through chemical reactions, leading to changes in the target molecules .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Biochemische Analyse
Biochemical Properties
It is known that the compound can interact with various enzymes and proteins
Cellular Effects
It has been suggested that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
The synthesis of 2-ethoxy-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one can be achieved through various methods. One efficient method involves a one-pot synthesis that combines [3+3] cycloaddition, reduction, and deamination reactions . Another approach utilizes microwave-assisted multi-component reactions under solvent-free conditions, which is considered a green and environmentally friendly method . Industrial production methods often involve the use of ionic liquids and microwave irradiation to enhance reaction efficiency and yield .
Analyse Chemischer Reaktionen
2-ethoxy-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles . The major products formed from these reactions are often derivatives of the original compound, which can exhibit enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
This compound has been widely studied for its applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, antituberculosis, anticonvulsant, and antitumor agent . Additionally, it has applications in the agricultural industry as a pesticide and herbicide .
Vergleich Mit ähnlichen Verbindungen
2-ethoxy-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is unique due to its specific structural features and biological activities. Similar compounds include other thiadiazolo pyrimidines, such as 2-ethyl-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one . These compounds share similar synthetic routes and biological activities but may differ in their specific applications and efficacy .
Eigenschaften
IUPAC Name |
2-ethoxy-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S/c1-3-13-8-10-11-6(12)4-5(2)9-7(11)14-8/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOIKXXLFAAHBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=O)C=C(N=C2S1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(2-chlorophenyl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/new.no-structure.jpg)
![4-{4-[4-(3-Methylphenyl)piperazine-1-carbonyl]piperidin-1-YL}-6-phenoxypyrimidine](/img/structure/B2746155.png)

![N-[3-(Furan-2-YL)-3-hydroxypropyl]-4-(trifluoromethyl)benzamide](/img/structure/B2746157.png)

![[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanesulfonyl chloride](/img/structure/B2746159.png)
![N-(oxolan-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2746160.png)

![2-methyl-1-[1-(oxolane-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2746167.png)




![2-[(2,6-dichlorobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2746174.png)
